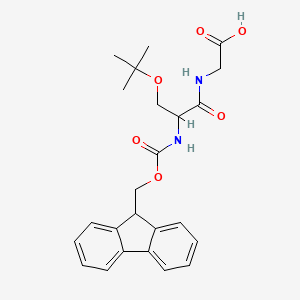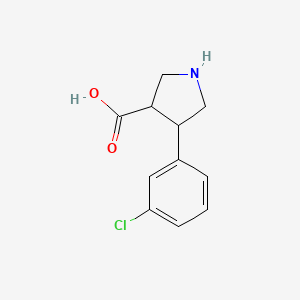
Fmoc-Ser(tBu)-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Ser(tBu)-Gly-OH: es un compuesto que se utiliza en la síntesis de péptidos. Es un derivado de la serina y la glicina, donde la serina está protegida por un grupo fluorenilmetil-oxocarbonilo (Fmoc) y un grupo terc-butilo (tBu). Este compuesto se utiliza comúnmente en la síntesis de péptidos en fase sólida (SPPS) debido a su estabilidad y facilidad de eliminación en condiciones suaves .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Fmoc-Ser(tBu)-Gly-OH generalmente implica la protección del grupo hidroxilo de la serina con un grupo terc-butilo y el grupo amino con un grupo Fmoc. Luego, la glicina se acopla a la serina protegida utilizando reactivos de acoplamiento de péptidos estándar como HBTU, HATU o DIC en presencia de una base como DIPEA .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados que pueden manejar grandes cantidades de reactivos y disolventes. El uso de técnicas de alto rendimiento y la optimización de las condiciones de reacción aseguran un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Fmoc-Ser(tBu)-Gly-OH se somete a varios tipos de reacciones, que incluyen:
Desprotección: Eliminación del grupo Fmoc utilizando una base como piperidina.
Acoplamiento: Formación de enlaces peptídicos con otros aminoácidos utilizando reactivos de acoplamiento.
Escisión: Eliminación del grupo terc-butilo utilizando condiciones ácidas como el ácido trifluoroacético (TFA).
Reactivos y condiciones comunes:
Desprotección: Piperidina en DMF.
Acoplamiento: HBTU, HATU o DIC con DIPEA.
Escisión: TFA con captadores como agua, triisopropilsilano (TIS) y etanoditiol (EDT).
Principales productos formados:
Péptido desprotegido de serina-glicina: Después de eliminar los grupos Fmoc y terc-butilo.
Péptidos extendidos: Cuando se acoplan con otros aminoácidos durante la síntesis de péptidos.
Aplicaciones Científicas De Investigación
Química: Fmoc-Ser(tBu)-Gly-OH se utiliza ampliamente en la síntesis de péptidos y proteínas. Sirve como bloque de construcción en la construcción de secuencias de péptidos complejas, lo que permite el estudio de la estructura y función de las proteínas .
Biología: En la investigación biológica, este compuesto se utiliza para crear péptidos que imitan las proteínas naturales. Estos péptidos se pueden utilizar para estudiar interacciones enzima-sustrato, interacciones proteína-proteína y vías de señalización celular .
Medicina: this compound se utiliza en el desarrollo de terapias basadas en péptidos. Estas terapias pueden dirigirse a proteínas o vías específicas involucradas en enfermedades, ofreciendo tratamientos potenciales para afecciones como el cáncer, la diabetes y las enfermedades infecciosas .
Industria: En la industria farmacéutica, este compuesto se utiliza en la producción de fármacos peptídicos. También se utiliza en el desarrollo de herramientas de diagnóstico y biosensores .
Mecanismo De Acción
Mecanismo: El mecanismo de acción de Fmoc-Ser(tBu)-Gly-OH implica su incorporación en cadenas de péptidos durante SPPS. El grupo Fmoc protege al grupo amino de la serina, evitando reacciones secundarias no deseadas. El grupo terc-butilo protege al grupo hidroxilo, lo que permite reacciones de desprotección y acoplamiento selectivas .
Dirigidos moleculares y vías: Como bloque de construcción en la síntesis de péptidos, this compound no tiene dianas moleculares o vías específicas. Los péptidos sintetizados utilizando este compuesto pueden interactuar con varias proteínas, enzimas y receptores en sistemas biológicos .
Comparación Con Compuestos Similares
Compuestos similares:
Fmoc-Ser(tBu)-OH: Similar a Fmoc-Ser(tBu)-Gly-OH pero sin el residuo de glicina.
Fmoc-Gly-OH: Un compuesto más simple utilizado para introducir residuos de glicina en péptidos.
Fmoc-Thr(tBu)-Gly-OH: Similar a this compound pero con treonina en lugar de serina.
Singularidad: this compound es único debido a su combinación de residuos de serina y glicina, lo que proporciona flexibilidad en la síntesis de péptidos. La presencia de ambos grupos protectores Fmoc y terc-butilo permite una desprotección y acoplamiento selectivos, lo que lo convierte en un bloque de construcción versátil en SPPS .
Propiedades
Fórmula molecular |
C24H28N2O6 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-14-20(22(29)25-12-21(27)28)26-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28) |
Clave InChI |
KXWFIADQSGXDHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)
![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12500103.png)
![5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500104.png)
![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B12500111.png)
![N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12500117.png)
![4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12500121.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500131.png)
![N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500133.png)
![Ethyl 5-[(3,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500136.png)
![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12500137.png)
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12500140.png)
![2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12500141.png)
